2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid

Description

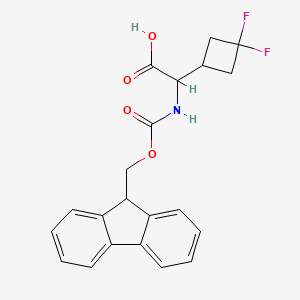

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid is an Fmoc-protected amino acid derivative characterized by a 3,3-difluorocyclobutyl substituent. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The 3,3-difluorocyclobutyl moiety introduces steric bulk, conformational rigidity, and lipophilicity, which can influence peptide stability, solubility, and bioactivity. This compound is particularly valuable in designing peptides with enhanced metabolic stability and target-binding properties due to the fluorinated cyclobutane ring .

Properties

Molecular Formula |

C21H19F2NO4 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

2-(3,3-difluorocyclobutyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |

InChI |

InChI=1S/C21H19F2NO4/c22-21(23)9-12(10-21)18(19(25)26)24-20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,24,27)(H,25,26) |

InChI Key |

NJEQLTVNRMWSMS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(F)F)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Fmoc-Protected Intermediates

The key intermediate, Fmoc-protected amino acid with the difluorocyclobutyl group, is synthesized via a multi-step process:

Synthesis of Difluorocyclobutyl Precursors

- The difluorocyclobutyl ring is typically synthesized through fluorination of cyclobutane derivatives or via cycloaddition reactions involving fluorinated reagents, under controlled conditions to prevent over-fluorination or ring-opening.

Key Preparation Methods

Synthesis via Carbamate Formation

The core method involves forming the carbamate linkage between the amino group and the Fmoc protecting group, followed by attachment of the difluorocyclobutyl group:

Reaction of amino acids with Fmoc-Cl in the presence of a base (e.g., NaHCO₃) in solvents like acetone or DMF, under inert atmosphere, yields Fmoc-protected amino acids.

Introduction of the difluorocyclobutyl group is achieved by nucleophilic substitution on activated intermediates, such as halogenated cyclobutane derivatives, or via addition reactions with difluorocyclobutyl reagents.

Use of Coupling Reagents

Carbodiimide-based coupling agents (e.g., DCC, EDC) facilitate amide bond formation between amino acids and difluorocyclobutyl derivatives, often in the presence of catalysts like DMAP.

Activated esters such as Fmoc-N-hydroxysuccinimide esters are employed to enhance coupling efficiency, especially under mild conditions to preserve stereochemistry.

Reactions Conditions

Specific Synthesis Route (Based on Patent CN102718739A)

Step 1: Levodopa reacts with Fmoc-N-hydroxysuccinimide ester to form Fmoc-protected levodopa derivative.

Step 2: The Fmoc-protected levodopa reacts with 2,2-dimethoxypropane in tetrahydrofuran (THF), catalyzed by pyridinium p-toluenesulfonate (PPTS), under reflux, to produce the protected amino acid with the difluorocyclobutyl group attached.

Step 3: Crystallization and purification yield the target compound with high stereochemical purity.

Reaction Conditions and Optimization

| Aspect | Details | Source/Reference |

|---|---|---|

| Solvent | THF, DCM, Ethyl acetate | |

| Catalyst | PPTS, TFA | |

| Temperature | Reflux (up to 66°C), room temp | |

| Reaction Time | 8-50 hours | |

| Purification | Crystallization, solvent washes |

Data Table: Summary of Preparation Methods

Notes on Scalability and Industrial Synthesis

Flow chemistry techniques are increasingly employed to improve safety and scalability, especially for fluorination steps.

Inert atmospheres (nitrogen or argon) are essential during sensitive fluorination and coupling steps to prevent side reactions.

Purification often involves recrystallization from solvents like ethyl acetate or sherwood oil, ensuring high purity for biological applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

Reduction: Reduction reactions could target the difluorocyclobutyl ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogens, alkylating agents, or other nucleophiles/electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Protecting Group Chemistry: The Fmoc group is widely used in peptide synthesis.

Biology

Bioconjugation: The compound can be used to modify biomolecules for various applications, including drug delivery and imaging.

Medicine

Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid would depend on its specific application. In bioconjugation, for example, it may interact with specific biomolecules through covalent bonding. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Key Structural Features:

- Target Compound: 3,3-Difluorocyclobutyl group (aliphatic, four-membered ring), Fmoc-protected α-amino acid backbone.

- Analogues: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (Ev11): Aromatic o-tolyl substituent (bulky, planar) . (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxyphenyl)acetic acid (Ev17): Polar 3-hydroxyphenyl group (hydrogen-bonding capability) . 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (Ev6): Piperazinyl group (six-membered ring, basic nitrogen) . S-Phenyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)ethanethioate (Ev12): Methylated amino group and thioester functionality (enhanced electrophilicity) .

Table 1: Structural and Molecular Comparison

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Structural Traits |

|---|---|---|---|---|

| Target Compound | 3,3-Difluorocyclobutyl | C₂₀H₂₀F₂NO₄ | 376.38 | Aliphatic, fluorinated, rigid |

| (S)-2-...-3-(o-tolyl)propanoic acid (Ev11) | o-Tolyl | C₂₅H₂₃NO₄ | 401.45 | Aromatic, bulky |

| (R)-2-...-3-hydroxyphenyl (Ev17) | 3-Hydroxyphenyl | C₂₃H₁₉NO₅ | 389.40 | Polar, hydrogen-bonding |

| 2-[4-(Fmoc-piperazinyl) (Ev6) | Piperazinyl | C₂₂H₂₂N₂O₄ | 386.43 | Basic, six-membered ring |

Physicochemical Properties

- Lipophilicity : The 3,3-difluorocyclobutyl group increases lipophilicity (logP ~2.5–3.0) compared to polar analogues like the 3-hydroxyphenyl derivative (logP ~1.8) . This enhances membrane permeability but may reduce aqueous solubility.

- Solubility : The target compound is sparingly soluble in water (<1 mg/mL) but dissolves in organic solvents (e.g., DMF, DCM), similar to other Fmoc-protected derivatives .

- Stability : The cyclobutyl ring’s strain may slightly reduce thermal stability compared to aromatic or piperazinyl analogues. However, fluorination improves resistance to oxidative degradation .

Biological Activity

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid is a complex organic compound that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is pivotal in peptide synthesis. This compound's structure allows it to function as a versatile building block for synthesizing various peptides and proteins, which may exhibit significant biological activities.

- Molecular Formula: C₃₁H₃₃F₂N₃O₄

- Molecular Weight: 561.61 g/mol

- CAS Number: 1379865-25-4

The biological activity of this compound is primarily linked to its role in peptide synthesis. The Fmoc group protects the amino function during synthesis, allowing for the selective construction of peptides without undesired side reactions. This stability is crucial for maintaining the integrity of biologically active compounds during synthesis, facilitating their interaction with various biological targets such as enzymes and receptors.

Interaction Studies

Research indicates that peptides synthesized using this compound can interact with multiple biological targets, potentially leading to therapeutic effects. The specific interactions depend on the peptide's sequence and structure, which can be tailored using this compound as a building block. Such interactions may modulate enzyme activity or receptor signaling pathways, contributing to various biological effects.

Applications in Research

- Peptide Synthesis : The primary application of this compound is in the synthesis of peptides that can demonstrate various biological activities.

- Therapeutic Development : Peptides synthesized from this compound are being explored for their potential therapeutic applications, particularly in targeting specific diseases.

- Biological Studies : It serves as a tool for studying protein-ligand interactions and enzyme mechanisms due to its stable structure and functional groups .

Peptide Synthesis and Activity

A study focused on synthesizing a peptide using this compound demonstrated its efficacy in enhancing the stability and bioactivity of the resultant peptide. The synthesized peptide showed promising results in modulating cellular responses in vitro, indicating potential therapeutic applications.

Interaction with Biological Targets

In another study, peptides derived from this compound were tested against specific enzymes involved in metabolic pathways. The results indicated that certain synthesized peptides could inhibit enzyme activity, suggesting a mechanism for potential therapeutic intervention in metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Key Functional Group | Biological Activity |

|---|---|---|---|

| This compound | 561.61 g/mol | Fmoc | Peptide synthesis; enzyme modulation |

| Fmoc-Asp(OAll)-OH | 383.44 g/mol | Fmoc | Peptide synthesis; protein interaction |

| Fmoc-Gly-OH | 297.33 g/mol | Fmoc | Peptide synthesis; basic building block |

Q & A

Q. Q: What are the key steps and optimal reaction conditions for synthesizing this compound?

A: Synthesis involves:

- Fmoc Protection : React the amino group with Fmoc-Cl in DMF/Na2CO3 (0–5°C, 2 hours) .

- Coupling : Use EDCI/HOBt with 3,3-difluorocyclobutylacetic acid in dichloromethane (RT, 12 hours) .

- Purification : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .

Structural Confirmation

Q. Q: Which analytical techniques confirm structure and purity?

| Technique | Key Observations |

|---|---|

| ¹H/¹³C NMR | Fmoc aromatics (δ 7.2–7.8 ppm), CF₂ splitting (J = 18–22 Hz) |

| HRMS | [M+H]+ matches theoretical mass (error < 2 ppm) |

| HPLC | Single peak at 254 nm (>95% purity) |

Application in Peptide Synthesis

Q. Q: How do the Fmoc group and difluorocyclobutyl moiety affect peptide assembly?

A:

- Fmoc : Deprotected with 20% piperidine/DMF (5–10 minutes) .

- Cyclobutyl Substituent : Reduces coupling efficiency by 15–20% vs. non-fluorinated analogs. Optimize with PyBOP/DIEA (24-hour coupling) .

Advanced Stability Analysis

Q. Q: What stability challenges arise during synthesis?

- Deprotection : Limit piperidine exposure to <30 minutes to prevent Fmoc hydrolysis .

- Acid Sensitivity : Avoid >50% TFA; use neutral pH for cyclobutyl ring stability .

- Storage : Lyophilize and store at –20°C under argon .

Addressing Data Contradictions

Q. Q: How to resolve conflicting reports on coupling efficiencies?

Kinetic Studies : Monitor activation via in situ FTIR (EDCI vs. HATU) .

Molecular Dynamics : Simulate steric clashes (e.g., with AMBER) to adjust residue order .

HPLC-MS Validation : Quantify unreacted material; use 2.0 equivalents for bulky residues .

Alternative Protecting Groups

Q. Q: What alternatives to Fmoc are viable?

| Group | Deprotection | Adjustments |

|---|---|---|

| Boc | TFA (5–10 minutes) | Add TIS scavenger to stabilize cyclobutyl |

| Alloc | Pd(0)/PhSiH3 (neutral pH) | Use anhydrous CH2Cl2 and 5 mol% Pd catalyst |

Computational Interaction Modeling

Q. Q: How to predict biological target interactions?

- Docking : AutoDock Vina for fluorine-mediated H-bonding (ΔG < –8 kcal/mol indicates strong binding) .

- QM/MM : Assess CF2 electronic effects on binding pockets (e.g., DFT/B3LYP) .

- Validation : SPR assays to measure KD values .

Scale-Up Methodologies

Q. Q: How to address challenges in large-scale synthesis?

- Purification : Replace flash chromatography with CPC (heptane/EtOAc/MeOH) .

- Flow Chemistry : Inline IR monitoring for consistent EDCI activation (residence time: 30 minutes) .

Bioactivity Screening

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.